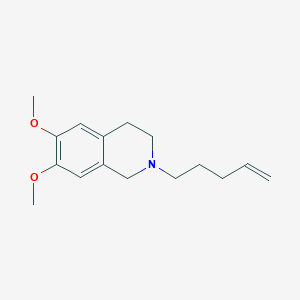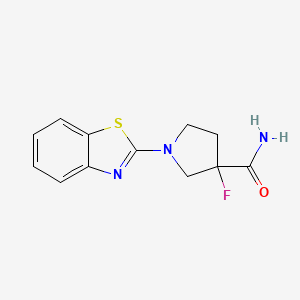
6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes two methoxy groups at positions 6 and 7, and a pent-4-en-1-yl side chain at position 2 of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
The synthesis of 6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反応の分析
6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides can be used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
科学的研究の応用
6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: This compound is often used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, such as its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: The compound’s potential therapeutic applications are of interest, particularly in the development of drugs for neurological disorders.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drug candidates and as a reference compound in analytical studies.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
6,7-Dimethoxy-2-(pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pent-4-en-1-yl side chain, which may result in different biological activities.
2-(Pent-4-en-1-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of methoxy groups and the pent-4-en-1-yl side chain, which can influence its chemical and biological properties in distinct ways.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
6,7-dimethoxy-2-pent-4-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-4-5-6-8-17-9-7-13-10-15(18-2)16(19-3)11-14(13)12-17/h4,10-11H,1,5-9,12H2,2-3H3 |
InChIキー |
GJWDXSNKLWPXEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B15113842.png)
![2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15113847.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113850.png)
![6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15113851.png)
![1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15113858.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine](/img/structure/B15113867.png)
![3-[[(1-Propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113879.png)
![6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113882.png)

![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one](/img/structure/B15113893.png)

![3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B15113913.png)
![2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15113916.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B15113924.png)
